2-Phenyl-1,3-oxazole-5-sulfonyl fluoride
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Overview
Description
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride is an organic compound with the molecular formula C9H6FNO3S. It is characterized by the presence of a phenyl group attached to an oxazole ring, which is further substituted with a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride typically involves the reaction of 2-phenyl-1,3-oxazole with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation of 2-phenyl-1,3-oxazole using fluorosulfonyl radicals. This method is efficient and concise, providing high yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is investigated for its potential as a biochemical probe, due to its ability to modify proteins and other biomolecules through sulfonylation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride involves the sulfonylation of target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This modification can alter the function of the target molecule, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
2-Phenyl-1,3-oxazole-5-sulfonate: Contains a sulfonate ester group.
2-Phenyl-1,3-oxazole-5-sulfonic acid: Features a sulfonic acid group.
Uniqueness
2-Phenyl-1,3-oxazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonamide, sulfonate, and sulfonic acid analogs. This makes it particularly valuable in applications requiring selective and efficient sulfonylation reactions .
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHVGHQFRCAEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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